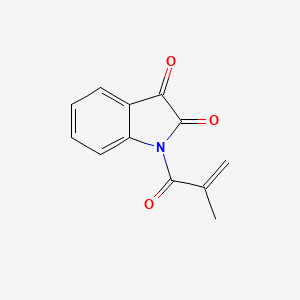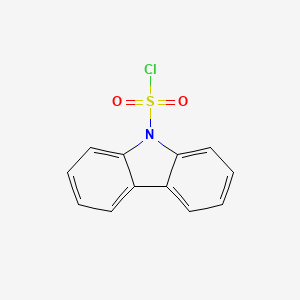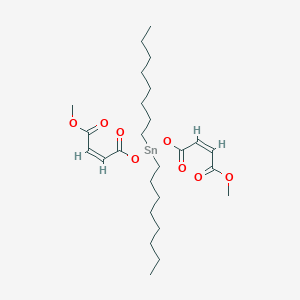![molecular formula C17H18N4 B14607182 3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile CAS No. 59528-09-5](/img/structure/B14607182.png)
3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile typically involves the diazotization of 4-methyl aniline followed by coupling with 4-methylphenylamine. The reaction is carried out in an acidic medium, usually with hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt. The final step involves the reaction of the diazonium compound with propanenitrile under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature and pH control is common in industrial settings to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques for microscopic analysis of biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile involves its interaction with various molecular targets. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines which can interact with cellular components. These interactions can affect cellular processes and pathways, making the compound useful in various therapeutic and diagnostic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Fluoro-phenylazo)-3-methyl-4H-isoxazol-5-one
- 4-(3-Acetyl-phenylazo)-3-methyl-4H-isoxazol-5-one
- Indole derivatives
Uniqueness
3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile is unique due to its specific azo structure which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
59528-09-5 |
|---|---|
Formule moléculaire |
C17H18N4 |
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
3-[N-methyl-4-[(4-methylphenyl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C17H18N4/c1-14-4-6-15(7-5-14)19-20-16-8-10-17(11-9-16)21(2)13-3-12-18/h4-11H,3,13H2,1-2H3 |
Clé InChI |
JNAXNYOHIZCKIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2-Methylnaphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607119.png)
![3-Chloro-6-[2-methoxy-6-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14607126.png)


![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)

![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium](/img/structure/B14607161.png)



